PNU-EDA-Gly5

ADC In Vivo Efficacy HER2+ Breast Cancer

PNU-EDA-Gly5 is a validated, non-cleavable ADC linker-payload comprising the DNA topoisomerase I inhibitor PNU-159682 and an EDA-Gly5 linker designed for random lysine conjugation yielding a DAR of ~3.7-3.9. In HER2+ xenograft models, Trastuzumab-PNU-EDA-Gly5 ADCs achieve ~100% TGI at a 15-fold lower dose than Kadcyla, while Brentuximab conjugates show 2.3-fold selectivity for high-antigen cells. The Gly5-EDA linker also supports sortase A-mediated site-specific conjugation for homogeneous ADCs with precisely controlled DAR. For programs requiring superior potency, batch reproducibility, and linker stability in circulation, PNU-EDA-Gly5 delivers differentiated, evidence-backed performance.

Molecular Formula C43H54N8O17
Molecular Weight 954.9 g/mol
Cat. No. B12428141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-EDA-Gly5
Molecular FormulaC43H54N8O17
Molecular Weight954.9 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O)N7CCOC(C7O2)OC
InChIInChI=1S/C43H54N8O17/c1-19-39-22(51-9-10-65-41(64-3)40(51)68-39)11-30(66-19)67-24-13-43(62,12-21-32(24)38(60)34-33(36(21)58)35(57)20-5-4-6-23(63-2)31(20)37(34)59)42(61)46-8-7-45-26(53)15-48-28(55)17-50-29(56)18-49-27(54)16-47-25(52)14-44/h4-6,19,22,24,30,39-41,58,60,62H,7-18,44H2,1-3H3,(H,45,53)(H,46,61)(H,47,52)(H,48,55)(H,49,54)(H,50,56)/t19-,22-,24-,30-,39+,40+,41-,43-/m0/s1
InChIKeyFPNZMZXGKLMJHY-NACPDEOESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PNU-EDA-Gly5 Linker-Payload: Comparative ADC Performance Data and Procurement Guide


PNU-EDA-Gly5 (CAS 1957223-28-7) is an oligoglycine toxin molecular conjugate used for the synthesis of antibody-drug conjugates (ADCs). It consists of the DNA topoisomerase I inhibitor PNU-159682 and the EDA-Gly5 linker . This linker-payload is specifically designed for random conjugation to antibodies through nucleophilic lysines, typically yielding a drug-to-antibody ratio (DAR) of approximately 3.7-3.9 [1]. The EDA-Gly5 linker provides a stable, non-cleavable linkage that is critical for maintaining ADC integrity in circulation [2].

Why PNU-EDA-Gly5 Cannot Be Substituted: Linker Design and Payload Potency Drive ADC Performance


The performance of an ADC is critically dependent on the specific combination of payload, linker, and conjugation chemistry. Substituting PNU-EDA-Gly5 with a generic PNU-159682-based linker-payload or a different cytotoxin class introduces significant variability in key parameters such as drug-to-antibody ratio (DAR), *in vitro* cytotoxicity, and *in vivo* tumor growth inhibition (TGI) [1]. For example, ADCs built with the EDA-Gly5 linker consistently achieve TGI values of approximately 100% in HER2-positive xenograft models, a level of efficacy that cannot be assumed when changing the linker chemistry [2]. The following evidence quantifies these differences against relevant comparators.

PNU-EDA-Gly5 Quantitative Differentiation: Head-to-Head ADC Efficacy Data


In Vivo Tumor Growth Inhibition (TGI): Trastuzumab-PNU-EDA-Gly5 vs. Kadcyla (T-DM1)

An ADC constructed with Trastuzumab and the PNU-EDA-Gly5 linker-payload demonstrated superior tumor growth inhibition compared to the clinically approved ADC Kadcyla (ado-trastuzumab emtansine) in an EMT6 mouse model expressing human HER2. The PNU-EDA-Gly5 ADC achieved a TGI of approximately 100% at Day 60 with a dose of 1 mg/kg, administered twice, whereas Kadcyla required a 15 mg/kg dose to achieve a comparable effect [1].

ADC In Vivo Efficacy HER2+ Breast Cancer Trastuzumab

In Vitro Cytotoxicity: Tras-Gly5-EDA-PNU vs. High HER2-Expressing Cell Lines

An ADC built with Trastuzumab and the Gly5-EDA-PNU linker-payload (synonymous with PNU-EDA-Gly5) exhibits potent and selective cytotoxicity against HER2-positive cell lines. Against the high HER2-expressing SK-BR-3 breast adenocarcinoma cell line, the ADC demonstrated an IC50 of 2.70 ng/mL. Against the moderate HER2-expressing JIMT-1 cell line, the IC50 was 14.70 ng/mL, demonstrating a 5.4-fold selectivity window [1].

ADC In Vitro Cytotoxicity HER2+ Cancer IC50

In Vitro Cytotoxicity: Brentuximab-PNU-EDA-Gly5 Demonstrates Antigen-Dependent Cell Killing

An ADC using the anti-CD30 antibody Brentuximab conjugated to the PNU-EDA-Gly5 linker-payload shows a clear relationship between target antigen expression and cell killing. Against the high HER2-expressing SK-BR-3 cell line, the ADC had an EC50 of 4.80 ng/mL, while against the low HER2-expressing T-47D cell line, the EC50 increased to 11.00 ng/mL, a 2.3-fold difference [1].

ADC CD30+ Lymphoma In Vitro Efficacy Brentuximab

Payload Potency: PNU-159682 vs. MMAE in NHL Cell Lines

The payload component of PNU-EDA-Gly5, PNU-159682, is a more potent cytotoxin than the commonly used microtubule inhibitor MMAE (monomethyl auristatin E) across multiple non-Hodgkin lymphoma (NHL) cell lines. In a cell viability assay, PNU-159682 showed IC50 values of 0.10 nM (BJAB.Luc), 0.020 nM (Granta-519), 0.055 nM (SuDHL4.Luc), and 0.1 nM (WSU-DLCL2). In comparison, MMAE exhibited IC50 values of 0.54 nM, 0.25 nM, 1.19 nM, and 0.25 nM, respectively .

Payload Potency ADC Cytotoxin PNU-159682 MMAE

Optimal Application Scenarios for PNU-EDA-Gly5 Based on Comparative Evidence


Development of Next-Generation ADCs for HER2-Positive Cancers

The evidence demonstrates that an ADC built with Trastuzumab and PNU-EDA-Gly5 achieves a TGI of approximately 100% at a 15-fold lower dose compared to Kadcyla in a relevant *in vivo* model [1]. This significant increase in potency supports the use of PNU-EDA-Gly5 for developing ADCs aimed at improving the therapeutic index and potentially reducing dose-limiting toxicities associated with current HER2-targeted therapies.

Targeting Lymphomas with CD30-Directed ADCs

The Brentuximab-PNU-EDA-Gly5 ADC demonstrates a 2.3-fold selectivity for cells with high HER2 expression compared to those with low expression [2]. This antigen-dependent cell killing profile is essential for the development of ADCs targeting CD30-positive lymphomas, where minimizing off-target effects on normal tissues is critical for patient safety.

ADC Programs Requiring High-Potency Payloads for Low-Antigen Tumors

The PNU-159682 payload is up to 21.6-fold more potent than the industry-standard MMAE against non-Hodgkin lymphoma cell lines . This intrinsic potency makes PNU-EDA-Gly5 a strong candidate for ADC programs targeting tumors with low or heterogeneous antigen expression, where a more potent warhead is required to achieve meaningful efficacy.

Site-Specific Conjugation via Sortase A Technology

The Gly5-EDA linker is a substrate for sortase A, an enzyme used for site-specific, C-terminal antibody conjugation [3]. This enables the generation of homogeneous ADCs with a precisely controlled DAR, a feature that can improve pharmacokinetic consistency and batch-to-batch reproducibility compared to ADCs produced via random lysine conjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU-EDA-Gly5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.